2-bromo-5-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O3/c1-24-16-2-3-18(20)17(12-16)19(23)21-13-14-4-8-22(9-5-14)15-6-10-25-11-7-15/h2-3,12,14-15H,4-11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBBVPAFQFDGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Amidation: The formation of the benzamide structure.
Piperidine Addition: The attachment of the piperidine ring to the benzamide core.
Oxan-4-yl Group Addition: The final step involves the addition of the oxan-4-yl group to the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The bromine atom can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized benzamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in drug discovery and development.
Medicine: Potential therapeutic applications could include acting as a ligand for specific receptors or enzymes.
Industry: It might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Benzamide Derivatives
Compound A : 2-Bromo-N-[1-(4-Methylbenzyl)-1H-Pyrazol-5-yl]Benzamide ()
- Key Differences :
- The benzamide nitrogen is linked to a pyrazole ring instead of a piperidine.
- The substituent on the pyrazole is a 4-methylbenzyl group, lacking the oxan-4-yl moiety.
- Implications: Pyrazole-containing analogs may exhibit distinct binding profiles due to planar aromaticity, contrasting with the 3D flexibility of piperidine.
Compound B : 2-Bromo-5-Methoxy-N-(1-(3-Methyl-[1,2,4]Triazolo[4,3-a]Pyrazin-8-yl)Piperidin-4-yl)Benzamide ()
- Key Differences: The piperidine nitrogen is substituted with a triazolo-pyrazine heterocycle instead of oxan-4-yl.
- Implications :
Piperidine-Substituted Benzamides
Compound C : 4-Chloro-N-{[1-(4-Chlorobenzoyl)Piperidin-4-yl]Methyl}Benzamide Monohydrate ()
- Key Differences :
- Chlorine substituents replace bromine and methoxy on the benzamide.
- The piperidine nitrogen is substituted with a 4-chlorobenzoyl group.
- Implications :
- Chlorine’s electronegativity may enhance electron-withdrawing effects, altering electronic distribution compared to bromine/methoxy.
- Crystal packing via O–H···O and N–H···O hydrogen bonds (observed in ) suggests similar intermolecular interactions for the target compound, though oxan-4-yl may disrupt this due to steric bulk .
Compound D : 4-Methyl-N-{[1-(4-Methylbenzoyl)Piperidin-4-yl]Methyl}Benzamide ()
- Key Differences :
- Methyl groups replace bromine and methoxy on the benzamide.
- The piperidine nitrogen is substituted with a 4-methylbenzoyl group.
- Implications :
Physicochemical and Pharmacokinetic Considerations
| Property | Target Compound | Compound C | Compound D |
|---|---|---|---|
| Substituents | Br, OMe, oxan-4-yl | Cl, Cl | Me, 4-Me-benzoyl |
| LogP (Estimated) | ~2.8 (moderate lipophilicity) | ~3.5 (high lipophilicity) | ~3.2 (high lipophilicity) |
| Hydrogen Bond Acceptors | 5 (amide O, methoxy O, oxan O) | 4 (amide O, Cl) | 3 (amide O, ketone O) |
| Aqueous Solubility | Higher (due to oxan-4-yl) | Lower | Lower |
Pharmacological Implications
Biological Activity
2-Bromo-5-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom, a methoxy group, and a piperidine moiety linked to an oxane ring. Its structural formula can be represented as follows:
This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and methoxy group enhance binding affinity through hydrophobic interactions and hydrogen bonding. The piperidine ring's conformational flexibility further aids in achieving optimal interactions with target proteins.
Antiproliferative Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole carboxamides demonstrated IC50 values ranging from 1.2 to 5.3 μM against the MCF-7 breast cancer cell line, indicating that modifications in the benzamide structure can influence biological efficacy .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Benzimidazole Derivative A | 3.1 | MCF-7 |
| Benzimidazole Derivative B | 1.2 | MCF-7 |
Antioxidative Activity
The antioxidative properties of related compounds have been evaluated, revealing that certain derivatives can significantly reduce oxidative stress in vitro. For example, compounds with methoxy and hydroxy substitutions showed improved antioxidative activity compared to standard antioxidants like BHT .
Case Studies
A notable study involved the synthesis and evaluation of various N-substituted benzimidazole derivatives, where the introduction of electron-donating groups enhanced both antioxidative and antiproliferative activities. The findings suggested that structural modifications could lead to improved therapeutic profiles.
Q & A
Q. What are the optimal synthetic routes for 2-bromo-5-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step organic reactions, typically including:
- Substitution reactions for bromine/methoxy group introduction.
- Amide coupling between the benzamide core and the piperidine-oxane moiety.
- Catalytic hydrogenation or reductive amination for piperidine ring functionalization .
Q. Key optimization parameters :
- Solvent choice : Dichloromethane (DCM) or acetonitrile for polar intermediates; inert atmospheres (N₂/Ar) prevent oxidation .
- Temperature : 0–25°C for sensitive steps (e.g., halogenation); elevated temperatures (50–80°C) for coupling reactions .
- Catalysts : Palladium on carbon (Pd/C) for reductions; triethylamine (TEA) as a base in amidation .
Q. Table 1: Reaction Condition Optimization
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Bromination | NBS, DCM | DCM | 0–5°C | 60–75% |
| Amide Coupling | EDC/HOBt, TEA | Acetonitrile | RT | 70–85% |
| Piperidine Linking | Pd/C, H₂ | MeOH | 25°C | 65–80% |
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% with C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~452.1 Da) .
- X-ray Crystallography : For absolute configuration validation (e.g., piperidine chair conformation, hydrogen bonding networks) .
Q. How can solubility and stability profiles be determined for this compound in preclinical studies?
- Solubility : Test in DMSO (stock solutions), PBS (pH 7.4), and simulated gastric fluid. Use nephelometry or UV-Vis spectroscopy .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for analogs of this compound?
- Core Modifications : Replace bromine with Cl/CN or methoxy with ethoxy to assess electronic effects .
- Piperidine-Oxane Variations : Test cyclopropane or morpholine analogs for conformational flexibility .
- Biological Assays : IC₅₀ profiling against kinase targets (e.g., PI3K/mTOR) to link substituents to potency .
Q. Table 2: SAR Trends in Analog Libraries
| Modification | Target Affinity (IC₅₀, nM) | Selectivity Index |
|---|---|---|
| Bromine → Chlorine | 120 ± 15 | 2.5 |
| Methoxy → Ethoxy | 85 ± 10 | 1.8 |
| Oxane → Morpholine | 200 ± 25 | 1.2 |
Q. How can crystallization strategies improve the compound’s bioavailability?
Q. What methodologies identify biological targets and mechanisms of action?
- Surface Plasmon Resonance (SPR) : Screen against kinase libraries to identify binding partners (KD < 1 μM) .
- RNA-seq Profiling : Compare gene expression in treated vs. untreated cancer cells to map pathway disruptions .
- Molecular Dynamics (MD) Simulations : Predict binding poses with PI3Kα (e.g., hydrogen bonds with Val851, hydrophobic interactions with Met922) .
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?
- Systematic Replication : Vary one parameter (e.g., solvent polarity) while holding others constant to isolate effects .
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variability due to assay protocols) .
- Cross-Validation : Use orthogonal assays (e.g., SPR + ITC) to confirm binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
